N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
Description
N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
2-N-tert-butyl-6-(2,2,2-trifluoroethoxy)-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F6N5O2/c1-14(2,3)27-12-24-11(25-13(26-12)28-8-15(17,18)19)23-9-4-6-10(7-5-9)29-16(20,21)22/h4-7H,8H2,1-3H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEDMRHMBZALRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Introduction of Substituents: The tert-butyl, trifluoroethoxy, and trifluoromethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.
Final Coupling: The final step involves coupling the substituted triazine ring with the desired amine to form the target compound. This step may require the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine may involve large-scale batch or continuous flow processes. Key considerations for industrial production include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification techniques, such as crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as hydrogen gas or metal hydrides, to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the triazine ring or the substituent groups, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reactions are often conducted in inert solvents under controlled temperatures.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium alkoxides or amines, while electrophilic substitution reactions may use reagents such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of substituted triazine derivatives with varying functional groups.
Scientific Research Applications
N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.
N-tert-butyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(methoxy)phenyl]-1,3,5-triazine-2,4-diamine:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
